3-nitrobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone 3-nitrobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16167114
InChI: InChI=1S/C21H19N7O4/c1-25-18-17(19(29)26(2)21(25)30)27(13-14-7-4-3-5-8-14)20(23-18)24-22-12-15-9-6-10-16(11-15)28(31)32/h3-12H,13H2,1-2H3,(H,23,24)/b22-12+
SMILES:
Molecular Formula: C21H19N7O4
Molecular Weight: 433.4 g/mol

3-nitrobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

CAS No.:

Cat. No.: VC16167114

Molecular Formula: C21H19N7O4

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

3-nitrobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone -

Specification

Molecular Formula C21H19N7O4
Molecular Weight 433.4 g/mol
IUPAC Name 7-benzyl-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione
Standard InChI InChI=1S/C21H19N7O4/c1-25-18-17(19(29)26(2)21(25)30)27(13-14-7-4-3-5-8-14)20(23-18)24-22-12-15-9-6-10-16(11-15)28(31)32/h3-12H,13H2,1-2H3,(H,23,24)/b22-12+
Standard InChI Key ZVRVIEIEOMBSFD-WSDLNYQXSA-N
Isomeric SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound features a purine-2,6-dione scaffold substituted at positions 7 and 8. The 7-position carries a benzyl group, while the 8-position is functionalized with a hydrazone linkage connecting to 3-nitrobenzaldehyde. The 1- and 3-positions are methylated, enhancing steric and electronic effects .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name7-Benzyl-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione
Molecular FormulaC₂₁H₁₉N₇O₄
Molecular Weight433.43 g/mol
InChI KeyZVRVIEIEOMBSFD-WSDLNYQXSA-N
Canonical SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)N+[O-])CC4=CC=CC=C4

Stereoelectronic Properties

The E-configuration of the hydrazone bond (C=N) is stabilized by conjugation with the nitro group, as evidenced by NMR studies of analogous systems . The nitro group at the 3-position of the benzaldehyde moiety introduces strong electron-withdrawing effects, influencing reactivity in substitution and redox reactions.

Synthesis and Reaction Pathways

General Synthetic Strategy

While no direct synthesis protocol exists for this compound, a rational route can be extrapolated from related hydrazone syntheses :

  • Purine Core Preparation:

    • Alkylation of theophylline derivatives to introduce benzyl and methyl groups.

  • Hydrazine Formation:

    • Reaction with hydrazine hydrate to generate the 8-hydrazinyl intermediate.

  • Condensation with 3-Nitrobenzaldehyde:

    • Microwave-assisted condensation in DMF/acetic acid (yield: 80–94% for analogs) .

Table 2: Optimized Reaction Conditions for Analog Synthesis

ParameterValue
SolventDMF
CatalystAcetic acid (3 drops)
TemperatureMicrowave (400 W)
Reaction Time10–30 minutes
Yield Range80–94%

Key Reaction Types

  • Reduction: The nitro group can be reduced to an amine using SnCl₂/HCl or catalytic hydrogenation.

  • Cycloadditions: The hydrazone moiety may participate in [3+2] cycloadditions with dipolarophiles.

  • Nucleophilic Substitution: Electrophilic aromatic substitution at the benzaldehyde ring is feasible under nitrating or sulfonating conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic benzyl and purine groups.

  • Stability: Sensitive to prolonged UV exposure; the nitro group may undergo photolytic degradation.

Spectroscopic Characterization

  • IR Spectroscopy:

    • Strong absorption at ~1650 cm⁻¹ (C=O stretching of purine-dione).

    • Sharp peak at ~1520 cm⁻¹ (asymmetric NO₂ stretching) .

  • ¹H NMR:

    • δ 8.2–8.4 ppm (aromatic protons from nitrobenzaldehyde).

    • δ 5.1–5.3 ppm (benzyl CH₂ protons).

Industrial and Materials Science Applications

Coordination Chemistry

The hydrazone group acts as a tridentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit:

  • Catalytic Activity: In Suzuki-Miyaura cross-coupling reactions.

  • Luminescent Properties: Potential use in OLED materials.

Table 3: Metal Complex Properties

Metal IonCoordination ModeApplication
Cu²⁺N,N,OOxidation Catalysis
Zn²⁺N,OFluorescent Sensors

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